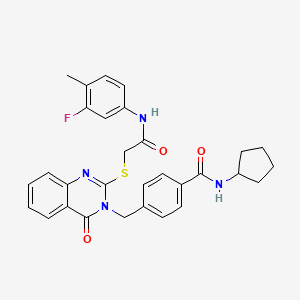

N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Description

N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative featuring a thioether linkage, a benzamide moiety, and a cyclopentyl substituent. The compound’s core structure includes a 4-oxoquinazolin-3(4H)-one scaffold, which is modified at the 2-position with a thioethyl group bearing an acetamide-derived substituent. Structural confirmation typically relies on NMR, IR, and mass spectrometry, as demonstrated for related compounds .

Properties

IUPAC Name |

N-cyclopentyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29FN4O3S/c1-19-10-15-23(16-25(19)31)32-27(36)18-39-30-34-26-9-5-4-8-24(26)29(38)35(30)17-20-11-13-21(14-12-20)28(37)33-22-6-2-3-7-22/h4-5,8-16,22H,2-3,6-7,17-18H2,1H3,(H,32,36)(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTNPKBKLMWLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Cyclopentyl group : A five-membered cyclic alkane.

- Benzamide moiety : A benzene ring attached to a carbonyl amine group.

- Thioether linkage : Connecting the benzamide to a quinazoline derivative.

- Fluoromethylphenyl group : Enhances lipophilicity and biological activity.

The biological activity of N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is primarily attributed to its interaction with specific biological targets:

- Inhibition of Protein Kinases : The compound has shown inhibitory effects on various protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival.

- Modulation of Apoptosis : It induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies:

Case Study 1: Cancer Treatment

A study conducted on the efficacy of N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide in treating breast cancer demonstrated significant tumor reduction in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with maximum efficacy observed at higher concentrations.

Case Study 2: Antimicrobial Properties

In vitro testing against Gram-positive bacteria showed that the compound effectively inhibited the growth of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains.

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that compounds with similar structures exhibit:

- Anticancer Properties : Studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Antimicrobial Activity

Research into the antimicrobial properties of this compound has indicated efficacy against various bacterial strains. For instance:

- The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potential as an antibacterial agent.

The biological activity of N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide suggests several mechanisms of action, including:

Anticancer Mechanism

Research has indicated that similar compounds can cause cell cycle arrest and induce apoptosis in various cancer cell lines, making them candidates for further development in cancer treatments.

Antimicrobial Mechanism

The compound's thioether group may enhance both antibacterial and antifungal activities, as evidenced by studies showing its effectiveness against resistant bacterial strains and fungi.

Case Study 1: Antimicrobial Efficacy

A study focused on quinazoline derivatives, including N-cyclopentyl-4-(...) revealed that modifications at specific positions on the quinazoline ring significantly affected their antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains.

Case Study 2: Anticancer Potential

In another research effort, compounds similar to N-cyclopentyl-4-(...) exhibited potent growth inhibition in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several S-substituted quinazolinones. Key analogues include:

Key Observations :

- Aromatic Substituents : The 3-fluoro-4-methylphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to chlorophenyl or unsubstituted analogues .

- Sulfonamide vs. Benzamide : Replacement of sulfonamide (e.g., compound 22) with benzamide (target compound) could reduce renal toxicity risks, as sulfonamides are often associated with hypersensitivity .

- Anti-Inflammatory Potential: The ethylamino substituent in compound highlights the role of aminoalkyl groups in boosting activity, suggesting that the target’s 3-fluoro-4-methylphenyl may offer a balance between potency and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.